Sotalol

Vue d'ensemble

Description

Sotalol est un dérivé de la méthanesulfonanilide qui fonctionne comme un bloqueur non sélectif des récepteurs bêta-adrénergiques, doté de propriétés antiarythmiques de classe II et de classe III. Il est principalement utilisé pour traiter et prévenir les arythmies cardiaques anormales, telles que les arythmies ventriculaires et la fibrillation auriculaire . This compound a été décrit pour la première fois en 1964 et est entré en usage médical en 1974 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Sotalol est synthétisé par un processus en plusieurs étapes qui implique la réaction du chlorure de méthanesulfonyle avec l'aniline pour former la méthanesulfonanilide. Cet intermédiaire est ensuite mis à réagir avec l'épichlorhydrine pour former un éther glycidylique, qui est ensuite traité avec de l'isopropylamine pour donner du this compound .

Méthodes de production industrielle : La production industrielle de chlorhydrate de this compound implique la micronisation du chlorhydrate de this compound, son tamisage avec un tamis de 100 mailles et son mélange uniforme avec de la carboxyméthylcellulose calcique, de l'alginate de sodium et un agent de charge . Le mélange est ensuite transformé en comprimés ou autres formes galéniques adaptées à un usage médical .

Analyse Des Réactions Chimiques

Types de réactions : Sotalol subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Il résiste aux conditions acides, alcalines et à haute température, mais est sensible à la lumière et à l'oxydation .

Réactifs et conditions courantes :

Oxydation : Le peroxyde d'hydrogène (30 %) est couramment utilisé comme oxydant.

Réduction : Le borohydrure de sodium peut être utilisé pour les réactions de réduction.

Substitution : L'épichlorhydrine est utilisée dans la réaction de substitution lors de la synthèse du this compound.

Produits principaux : Les principaux produits formés à partir de ces réactions comprennent l'intermédiaire méthanesulfonanilide et le composé this compound final .

4. Applications de la recherche scientifique

This compound présente un large éventail d'applications dans la recherche scientifique :

Industrie : Employé dans le développement de formulations pharmaceutiques et de méthodes de contrôle qualité.

5. Mécanisme d'action

This compound exerce ses effets en inhibant les adrénocepteurs bêta-1 du myocarde et en bloquant les canaux rapides du potassium. Cette double action ralentit la repolarisation, allonge l'intervalle QT et ralentit et raccourcit la conduction des potentiels d'action à travers les oreillettes . L'activité bêtabloquante du this compound prolonge encore les potentiels d'action et réduit la force de contractilité des cellules musculaires du cœur .

Composés similaires :

Amiodarone : Un agent antiarythmique de classe III aux mécanismes complexes, notamment le blocage des canaux potassium et sodium.

Flécaïnide : Un agent antiarythmique de classe I qui interagit avec les canaux sodium pour modifier la conduction.

Unicité du this compound : this compound est unique en raison de sa double action en tant que bloqueur des récepteurs bêta-adrénergiques et bloqueur des canaux potassium. Cette combinaison de propriétés le rend efficace dans le traitement d'un large éventail d'arythmies et offre un avantage distinct par rapport aux autres agents antiarythmiques .

Applications De Recherche Scientifique

FDA-Approved Indications

Sotalol is primarily indicated for:

- Ventricular Tachycardia : Effective in treating hemodynamically stable ventricular tachycardia.

- Atrial Fibrillation : Used to maintain sinus rhythm in patients with paroxysmal atrial fibrillation.

- Intravenous Loading : Facilitates the initiation of oral this compound therapy through intravenous administration .

Off-Label Uses

Beyond its approved indications, this compound has several off-label applications:

- Premature Ventricular Contractions (PVCs) : Utilized in managing PVCs effectively.

- Pharmacological Cardioversion : Employed for converting atrial fibrillation, although with reduced effectiveness compared to amiodarone.

- Postoperative Atrial Fibrillation : Administered to manage atrial fibrillation following cardiac surgery.

- Supraventricular Tachycardia (SVT) : Particularly effective via intravenous routes.

- Fetal Arrhythmias : Used in combination with digoxin for treating fetal SVT and atrial fibrillation .

Efficacy in Ventricular Arrhythmias

This compound has demonstrated superior efficacy in preventing recurrent ventricular tachycardia and ventricular fibrillation compared to other antiarrhythmic agents. In clinical studies, it has shown a long-term prophylactic efficacy against arrhythmia recurrence in approximately 55% to 85% of patients with refractory life-threatening ventricular arrhythmias .

Atrial Fibrillation Management

In a randomized study comparing this compound with amiodarone for atrial fibrillation management, this compound was found to be equally effective but better tolerated than quinidine. It provides excellent rate control during episodes of atrial fibrillation .

Risks and Monitoring

A nationwide cohort study indicated that while this compound treatment is associated with lower all-cause mortality compared to cardioselective beta-blockers, there remains a risk of QT prolongation. Monitoring QT intervals is essential, as up to 22% of patients may experience significant QTc prolongation during treatment .

Summary of Key Findings

Mécanisme D'action

Sotalol exerts its effects by inhibiting beta-1 adrenoceptors in the myocardium and blocking rapid potassium channels. This dual action slows repolarization, lengthens the QT interval, and slows and shortens the conduction of action potentials through the atria . The beta-blocking activity of this compound further prolongs action potentials and reduces the strength of contractility of muscle cells in the heart .

Comparaison Avec Des Composés Similaires

Metoprolol: A selective beta-1 adrenergic receptor blocker used to treat high blood pressure and angina.

Amiodarone: A class III antiarrhythmic agent with complex mechanisms, including potassium and sodium channel blockage.

Flecainide: A class I antiarrhythmic agent that interacts with sodium channels to alter conduction.

Uniqueness of Sotalol: this compound is unique due to its dual action as both a beta-adrenergic receptor blocker and a potassium channel blocker. This combination of properties makes it effective in treating a wide range of arrhythmias and provides a distinct advantage over other antiarrhythmic agents .

Activité Biologique

Sotalol is a unique antiarrhythmic medication that exhibits both beta-adrenergic blocking properties and class III antiarrhythmic effects. It is primarily used for the management of life-threatening ventricular arrhythmias and to maintain sinus rhythm in patients with atrial fibrillation (AF) or atrial flutter. This article delves into the biological activity of this compound, highlighting its pharmacological mechanisms, clinical efficacy, safety profile, and comparative studies with other antiarrhythmic agents.

This compound functions as a non-selective beta-adrenergic antagonist and a potassium channel blocker , specifically inhibiting the rapid component of the delayed rectifier potassium current (IKr). This dual action leads to:

- Prolongation of action potentials and the refractory period in cardiac tissues.

- Increased QT interval on electrocardiograms, which can predispose patients to torsades de pointes, especially at lower heart rates .

Pharmacokinetics

- Bioavailability : this compound has a bioavailability of 90-100%, although food can reduce absorption by approximately 18% .

- Elimination : It is not metabolized and is primarily excreted unchanged via the kidneys (80-90%) .

- Half-life : The elimination half-life ranges from 12 to 24 hours, allowing for twice-daily dosing .

Efficacy in Clinical Studies

This compound has been extensively studied for its efficacy in various arrhythmias. Key findings include:

- Ventricular Arrhythmias : In a multicenter trial involving 56 patients with frequent premature ventricular complexes, this compound significantly reduced arrhythmia frequency by 77-83% compared to placebo (p < 0.001) and was well-tolerated with minimal adverse effects .

| Study | Dose (mg/day) | Efficacy (% reduction) | P-value |

|---|---|---|---|

| Multicenter Trial | 320 and 640 | 77% - 83% | <0.001 |

- Atrial Fibrillation : this compound has shown comparable efficacy to other antiarrhythmic agents like propafenone and quinidine in preventing AF recurrence while offering better tolerance than quinidine . A systematic review indicated that this compound was effective in maintaining sinus rhythm post-cardioversion in AF patients.

Comparative Studies

Recent studies have compared this compound's effectiveness with other antiarrhythmic drugs:

- Dronedarone vs. This compound : A study found that dronedarone was associated with a lower risk of all-cause mortality compared to this compound, although there was no significant difference in AF recurrence rates between the two drugs .

- Safety Profiles : In terms of safety, this compound has a lower incidence of proarrhythmic events compared to class I agents. The risk of torsades de pointes is notably manageable when appropriate precautions are taken .

Case Study 1: Efficacy in Post-Infarction Patients

A retrospective analysis involving patients post-myocardial infarction demonstrated that this compound effectively reduced the incidence of ventricular tachycardia without increasing mortality rates, contrasting with some class I agents .

Case Study 2: Pediatric Use

This compound has been utilized safely in pediatric populations for arrhythmia management, showing favorable outcomes similar to those observed in adult cohorts .

Side Effects and Precautions

The primary side effects associated with this compound stem from its beta-blocking activity, including:

- Fatigue

- Bradycardia

- Risk of torsades de pointes, particularly at lower heart rates or in the presence of electrolyte imbalances .

Monitoring of renal function is essential, as dosage adjustments may be necessary in patients with renal impairment.

Propriétés

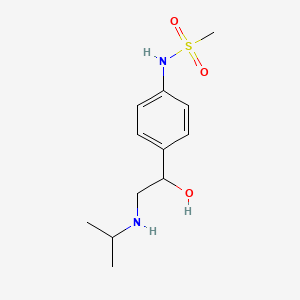

IUPAC Name |

N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBMZVLHSJCTVON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC=C(C=C1)NS(=O)(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

959-24-0 (mono-hydrochloride) | |

| Record name | Sotalol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0023589 | |

| Record name | Sotalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sotalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

7.82e-01 g/L | |

| Record name | Sotalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sotalol inhibits beta-1 adrenoceptors in the myocardium as well as rapid potassium channels to slow repolarization, lengthen the QT interval, and slow and shorten conduction of action potentials through the atria. The action of sotalol on beta adrenergic receptors lengthens the sinus node cycle, conduction time through the atrioventricular node, refractory period, and duration of action potentials. | |

| Record name | Sotalol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00489 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

3930-20-9 | |

| Record name | Sotalol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3930-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sotalol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003930209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sotalol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00489 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sotalol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0023589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SOTALOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6D97U294I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sotalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

206.5 - 207 °C | |

| Record name | Sotalol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00489 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sotalol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014632 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.